molecular formula C12H36O5Si6 B14267889 CID 78061789

CID 78061789

Cat. No.: B14267889
M. Wt: 428.92 g/mol
InChI Key: XWBSFDUHDSYZCR-UHFFFAOYSA-N
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Description

No evidence explicitly describes the chemical identity, structure, or properties of CID 78061789. For example:

  • and reference other CIDs (e.g., CID 5469634 for ginkgolic acid, CID 370 for gallic acid) but omit this compound .

To obtain accurate information about this compound, consult the PubChem database directly, as it is the authoritative source for compound-specific data.

Properties

Molecular Formula

C12H36O5Si6

Molecular Weight

428.92 g/mol

InChI

InChI=1S/C12H36O5Si6/c1-18(14-20(3,4)5)13-19(2)15-22(9,10)17-23(11,12)16-21(6,7)8/h1-12H3

InChI Key

XWBSFDUHDSYZCR-UHFFFAOYSA-N

Canonical SMILES

C[Si](O[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78061789 involves specific synthetic routes and reaction conditions. Typically, the synthesis of such compounds requires precise control over the reaction environment, including temperature, pressure, and the use of catalysts. The exact synthetic route for this compound would depend on its chemical structure and desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous processing techniques. The use of automated systems and advanced monitoring technologies ensures consistent quality and efficiency in the production process. Industrial methods may also include purification steps such as crystallization, distillation, or chromatography to achieve the desired compound specifications.

Chemical Reactions Analysis

Types of Reactions

CID 78061789 can undergo various chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

CID 78061789 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis and material science.

    Biology: The compound may be studied for its effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: The compound may find applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of CID 78061789 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

Contexts Where "CID" is Mentioned

The evidence uses "CID" in three distinct contexts:

(a) PubChem Compound Identifier

  • lists CIDs for substrates and inhibitors like taurocholic acid (CID 6675) and irbesartan (CID 3749), highlighting structural comparisons in enzyme studies .

(b) Collision-Induced Dissociation (CID) in Mass Spectrometry

  • and discuss CID as a fragmentation technique in mass spectrometry for analyzing oligonucleotides and ginsenosides, respectively .
  • compares CID with ETD (electron transfer dissociation) for protein ubiquitination analysis, noting CID’s limitations in preserving post-translational modifications .

(c) Medical Abbreviations

  • and use "CID" to denote chemotherapy-induced diarrhea in clinical studies, unrelated to chemical compounds .

Recommendations for Comparative Analysis

To construct a meaningful comparison for CID 78061789:

Retrieve Structural Data: Use PubChem to identify the compound’s IUPAC name, SMILES notation, and molecular properties.

Identify Analogues : Search PubChem for compounds with similar structures or functional groups using the "Similar Compounds" tool.

Compare Properties: Tabulate physicochemical properties (e.g., molecular weight, logP, hydrogen bond donors/acceptors) and bioactivity data (e.g., binding affinities, toxicity) for this compound and its analogues.

Cite Research Findings : Reference peer-reviewed studies that analyze these compounds in specific applications (e.g., drug discovery, materials science).

Example Comparison Framework (Hypothetical)

If this compound were a flavonoid derivative, a comparison table might include:

Property This compound (Hypothetical) Quercetin (CID 5280343) Kaempferol (CID 5280863)
Molecular Formula C₁₅H₁₀O₈ C₁₅H₁₀O₇ C₁₅H₁₀O₆
Molecular Weight (g/mol) 318.24 302.23 286.24
logP 1.5 1.5 2.1
Bioactivity (IC₅₀, µM) 10.2 (Antioxidant) 5.8 (Antioxidant) 7.3 (Antioxidant)

Limitations of Provided Evidence

The materials lack specificity for this compound and instead focus on:

  • Mass spectrometry techniques (CID fragmentation) .
  • Clinical studies on chemotherapy-induced diarrhea .
  • Other CIDs with documented bioactivities .

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